2-Fluorobenzoic acid, 4-benzyloxyphenyl ester
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Overview
Description
4-(Benzyloxy)phenyl 2-fluorobenzoate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 2-fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)phenyl 2-fluorobenzoate typically involves the esterification of 4-(benzyloxy)phenol with 2-fluorobenzoic acid. This reaction can be catalyzed by various agents such as sulfuric acid or other strong acids, and it often requires refluxing in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods
While specific industrial production methods for 4-(benzyloxy)phenyl 2-fluorobenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(benzyloxy)phenol and 2-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Benzoquinone derivatives.
Reduction: Benzyl alcohol derivatives.
Ester Hydrolysis: 4-(Benzyloxy)phenol and 2-fluorobenzoic acid.
Scientific Research Applications
4-(Benzyloxy)phenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)phenyl 2-fluorobenzoate largely depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Lacks the 2-fluorobenzoate moiety but shares the benzyloxyphenyl structure.
2-Fluorobenzoic Acid: Contains the fluorobenzoate structure but lacks the benzyloxyphenyl group.
4-(Benzyloxy)phenyl Acetate: Similar ester structure but with an acetate group instead of a fluorobenzoate.
Uniqueness
4-(Benzyloxy)phenyl 2-fluorobenzoate is unique due to the combination of the benzyloxy group and the 2-fluorobenzoate moiety, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C20H15FO3 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C20H15FO3/c21-19-9-5-4-8-18(19)20(22)24-17-12-10-16(11-13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
BYPPBIYMXSDIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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